molecular formula C18H26N6O2 B11988042 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione

8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11988042
M. Wt: 358.4 g/mol
InChI Key: BRTIWFVRZVSFRH-UHFFFAOYSA-N
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Description

8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that features a unique structure combining a pyrazole ring with a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, 3,5-dimethyl-1H-pyrazole can be reacted with heptyl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate can then be further reacted with a purine derivative under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzyme function . Additionally, the compound’s hydrophobic heptyl chain allows it to interact with lipid membranes, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison: 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a pyrazole ring with a purine base, which is not commonly found in similar compounds. This unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H26N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-heptyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H26N6O2/c1-5-6-7-8-9-10-23-14-15(22(4)18(26)20-16(14)25)19-17(23)24-13(3)11-12(2)21-24/h11H,5-10H2,1-4H3,(H,20,25,26)

InChI Key

BRTIWFVRZVSFRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C

Origin of Product

United States

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